Cas no 2411276-87-2 (4-(2,4-dichlorobenzoyl)piperazine-1-sulfonyl fluoride)

4-(2,4-Dichlorobenzoyl)piperazine-1-sulfonyl fluoride is a sulfonyl fluoride derivative with a dichlorobenzoyl-substituted piperazine core, designed for applications in chemical biology and medicinal chemistry. Its key advantage lies in its reactivity as an irreversible inhibitor, selectively targeting serine hydrolases and other nucleophilic residues in proteins. The 2,4-dichlorobenzoyl moiety enhances binding affinity, while the sulfonyl fluoride group provides covalent modification capability, making it useful for activity-based protein profiling (ABPP) and probe development. The compound exhibits stability under physiological conditions, enabling precise labeling studies. Its structural features allow for modular modifications, facilitating the design of tailored probes for enzyme inhibition and mechanistic investigations.
4-(2,4-dichlorobenzoyl)piperazine-1-sulfonyl fluoride structure
2411276-87-2 structure
Product Name:4-(2,4-dichlorobenzoyl)piperazine-1-sulfonyl fluoride
CAS No:2411276-87-2
MF:C11H11Cl2FN2O3S
MW:341.186043024063
CID:5380119
PubChem ID:154879595
Update Time:2025-06-09

4-(2,4-dichlorobenzoyl)piperazine-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 4-(2,4-Dichlorobenzoyl)-1-piperazinesulfonyl fluoride
    • 4-(2,4-dichlorobenzoyl)piperazine-1-sulfonyl fluoride
    • Inchi: 1S/C11H11Cl2FN2O3S/c12-8-1-2-9(10(13)7-8)11(17)15-3-5-16(6-4-15)20(14,18)19/h1-2,7H,3-6H2
    • InChI Key: XQWULFULEWUHHZ-UHFFFAOYSA-N
    • SMILES: N1(S(F)(=O)=O)CCN(C(=O)C2=CC=C(Cl)C=C2Cl)CC1

Experimental Properties

  • Density: 1.62±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 518.0±60.0 °C(Predicted)
  • pka: -3.47±0.70(Predicted)

4-(2,4-dichlorobenzoyl)piperazine-1-sulfonyl fluoride Pricemore >>

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Additional information on 4-(2,4-dichlorobenzoyl)piperazine-1-sulfonyl fluoride

Introduction to 4-(2,4-dichlorobenzoyl)piperazine-1-sulfonyl fluoride (CAS No. 2411276-87-2)

4-(2,4-dichlorobenzoyl)piperazine-1-sulfonyl fluoride (CAS No. 2411276-87-2) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a piperazine ring, a sulfonyl fluoride group, and a dichlorobenzoyl moiety. These structural features contribute to its potential as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

The piperazine ring is a common structural motif in many bioactive compounds, known for its ability to enhance solubility and bioavailability. The sulfonyl fluoride group is a reactive functional group that can participate in various chemical reactions, making it useful in the synthesis of sulfonamides and other derivatives. The dichlorobenzoyl moiety adds further complexity and reactivity, contributing to the compound's overall utility in drug discovery and development.

Recent research has highlighted the potential of 4-(2,4-dichlorobenzoyl)piperazine-1-sulfonyl fluoride in the development of novel therapeutic agents. For instance, studies have shown that compounds derived from this scaffold exhibit potent activity against various biological targets, including enzymes and receptors involved in disease pathways. One notable application is in the field of oncology, where derivatives of this compound have shown promise as inhibitors of specific kinases involved in cancer progression.

In addition to its therapeutic potential, 4-(2,4-dichlorobenzoyl)piperazine-1-sulfonyl fluoride has also been explored for its use in the development of imaging agents. The unique chemical properties of this compound make it suitable for conjugation with radiolabels or fluorescent markers, enabling its use in diagnostic imaging techniques such as positron emission tomography (PET) and fluorescence microscopy.

The synthesis of 4-(2,4-dichlorobenzoyl)piperazine-1-sulfonyl fluoride typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include the reaction of 2,4-dichlorobenzoyl chloride with piperazine followed by the introduction of the sulfonyl fluoride group through appropriate reagents such as sulfuryl fluoride (SO2F2). Advances in synthetic methodologies have led to more efficient and environmentally friendly approaches, reducing the use of hazardous reagents and minimizing waste generation.

The physicochemical properties of 4-(2,4-dichlorobenzoyl)piperazine-1-sulfonyl fluoride have been extensively studied to understand its behavior in different environments. It is generally stable under standard laboratory conditions but may require special handling due to its reactivity with certain chemicals. Its solubility properties can be tailored by modifying the substituents on the piperazine ring or the dichlorobenzoyl moiety, making it adaptable for various applications.

In terms of safety and handling, it is important to note that while 4-(2,4-dichlorobenzoyl)piperazine-1-sulfonyl fluoride is not classified as a hazardous material under current regulations, proper precautions should be taken during handling to avoid exposure. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and following standard laboratory safety protocols.

The future outlook for 4-(2,4-dichlorobenzoyl)piperazine-1-sulfonyl fluoride is promising. Ongoing research continues to uncover new applications and derivatives with enhanced properties. For example, recent studies have explored the use of this compound as a building block for the synthesis of prodrugs designed to improve drug delivery and reduce side effects. Additionally, computational methods such as molecular dynamics simulations are being employed to predict the behavior of this compound in biological systems, providing valuable insights for rational drug design.

In conclusion, 4-(2,4-dichlorobenzoyl)piperazine-1-sulfonyl fluoride (CAS No. 2411276-87-2) is a multifaceted compound with significant potential in various areas of chemical and pharmaceutical research. Its unique chemical structure and reactivity make it an attractive candidate for the development of novel therapeutic agents and diagnostic tools. As research progresses, it is likely that new applications will continue to emerge, further solidifying its importance in the scientific community.

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